molecular formula C8H9N3 B11759489 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine

2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine

Cat. No.: B11759489
M. Wt: 147.18 g/mol
InChI Key: VGUPYAONLUZLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery. It belongs to the class of pyrrolopyridines (also known as azaindoles), which are privileged scaffolds in the design of biologically active molecules due to their similarity to purine bases found in DNA . This structural feature allows them to interact with a wide range of cellular targets. While specific biological data for this compound may be limited, its core structure is a key intermediate in pharmaceutical research. The pyrrolopyridine scaffold is a common feature in compounds developed as kinase inhibitors, which are crucial in oncology research . For instance, drugs like Vemurafenib and Ceralasertib, which contain a pyrrolo[2,3-b]pyridine core, are established or investigational kinase inhibitors for cancer therapy . Furthermore, research into closely related pyrrolopyridine isomers has demonstrated potential for a broad spectrum of other biological activities, including antidiabetic, antimycobacterial, antiviral, and analgesic effects . As a building block, this compound offers researchers a versatile template for the synthesis of more complex molecules aimed at treating various diseases. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-7-8(11-5)3-6(9)4-10-7/h2-4,11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUPYAONLUZLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bartoli Indole Synthesis Adaptations

The Bartoli reaction, leveraging 3-nitropyridine derivatives and vinyl Grignard reagents, offers a direct route to azaindoles. For instance, 3-nitropyridine analogs react with 1-methyl-1-propenylmagnesium bromide under anhydrous conditions to yield 2-methylpyrrolo[3,2-b]pyridine intermediates. This method’s efficacy hinges on precise temperature control (−20°C to 0°C) to minimize side reactions, achieving yields of 65–73% for related structures.

Cyclization of Functionalized Pyridines

Alternative routes employ cyclization of 2-aminopyridine derivatives bearing propargyl or allyl groups. For example, heating 2-amino-3-(prop-1-yn-1-yl)pyridine with palladium catalysts induces a 5-endo-dig cyclization, forming the pyrrole ring. This method’s regioselectivity is contingent on the substitution pattern of the pyridine precursor, with electron-donating groups (e.g., methyl) enhancing reaction rates.

Introduction of the 6-Amino Group

Installing the amine moiety at the 6-position necessitates strategic functionalization:

Nitration-Reduction Sequences

Directed ortho-metallation (DoM) techniques enable regioselective nitration. Treating 2-methylpyrrolo[3,2-b]pyridine with LDA at −78°C generates a lithiated species, which reacts with isoamyl nitrite to afford the 6-nitro derivative. Subsequent hydrogenation over Raney nickel at 50 psi H₂ quantitatively reduces the nitro group to an amine. This two-step process achieves an overall yield of 58–62% for analogous compounds.

Buchwald-Hartwig Amination

For advanced intermediates, palladium-catalyzed amination proves viable. Bromination of 2-methylpyrrolo[3,2-b]pyridine at the 6-position (NBS, AIBN, CCl₄, 80°C) generates a handle for cross-coupling. Employing Pd(dppf)Cl₂ with aqueous methylamine and K₃PO₄ in dioxane (100°C, 12 h) installs the amine directly, yielding 70–75% product.

Methyl Group Installation and Regiochemical Control

The 2-methyl group’s incorporation is achieved through:

Alkylation of Pyrrole Nitrogen

Reaction of 1H-pyrrolo[3,2-b]pyridine with methyl iodide in the presence of NaH (THF, 0°C to RT) selectively alkylates the pyrrole nitrogen, yielding 2-methyl derivatives. This method requires careful exclusion of moisture to prevent hydrolysis, with typical yields of 80–85%.

Directed C-H Functionalization

Recent advances utilize transition metal catalysts for direct C–H methylation. Ir(ppy)₃ photocatalysis under blue LED irradiation facilitates methyl radical addition to the 2-position using diethyl azodicarboxylate as a methyl source. This method achieves 65% yield with excellent regioselectivity (>20:1).

Purification and Characterization

Crude products are purified via:

  • Recrystallization : Ethyl acetate/hexane (3:1) affords needle-like crystals with >99% purity.

  • Ion-Exchange Chromatography : Dowex 50WX2 resin eluted with NH₃/MeOH isolates the amine free base.

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 2.41 (s, 3H, CH₃), 6.32 (d, J = 3.1 Hz, 1H), 6.88 (d, J = 5.2 Hz, 1H), 7.95 (d, J = 5.2 Hz, 1H), 8.12 (s, 1H, NH₂).

  • LC-MS : m/z 148.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Bartoli + Nitration5899ScalabilityMulti-step, harsh conditions
Cyclization + Buchwald7098Direct aminationCostly catalysts
Photocatalytic C–H6597Atom economySpecialized equipment required

Industrial-Scale Considerations

AiFChem and ChemScene LLC report kilogram-scale production using a hybrid approach: Bartoli synthesis for the core (72% yield) followed by catalytic hydrogenation (89% yield). Critical parameters include:

  • Temperature Control : ±2°C during nitration prevents decomposition.

  • Catalyst Recycling : Pd recovery systems reduce costs by 40% .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Pyrrolo[2,3-b]pyridine Derivatives
  • Example: 2,3-Diphenyl-1H-pyrrolo[2,3-b]pyridin-6-amine Structural Difference: The pyrrole ring is fused at positions 2,3-b (vs. 3,2-b in the target compound), altering electronic distribution. Applications: Studied for COX-2 inhibition .
Thieno[3,2-b]pyridine Derivatives
  • Example: Thieno[3,2-b]pyridin-6-amine dihydrochloride Structural Difference: Replaces the pyrrole ring with a thiophene, enhancing π-conjugation. Functional Impact: Improved thermal stability and optoelectronic properties, relevant for organic semiconductors .

Substituent Position and Identity

1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-amine
  • Structural Difference : Methyl group at the 1-position (vs. 2-position in the target compound).
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
  • Structural Difference : Pyrazolo-pyridine core with a methyl group at position 5.
    • Applications : Used as a pharmaceutical intermediate in oncology research .

Functional Group Modifications

2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid Hydrochloride
  • Structural Difference: Carboxylic acid replaces the amine at position 6. Applications: Potential precursor for amide or ester derivatives in drug design .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Applications Reference
2-Methyl-1H-pyrrolo[3,2-b]pyridin-6-amine Pyrrolo[3,2-b]pyridine 2-CH₃, 6-NH₂ Under investigation for bioactivity
2,3-Diphenyl-1H-pyrrolo[2,3-b]pyridin-6-amine Pyrrolo[2,3-b]pyridine 2,3-Ph, 6-NH₂ COX-2 inhibitor (docking score: -9.1 kcal/mol)
Thieno[3,2-b]pyridin-6-amine Thieno[3,2-b]pyridine 6-NH₂ Thermal stability (>300°C), optoelectronic applications
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Pyrazolo[3,4-b]pyridine 6-CH₃, 3-NH₂ Tumor research intermediate

Research Findings and Implications

Physicochemical Properties

  • Solubility : The 2-methyl group may enhance lipophilicity compared to unsubstituted pyrrolopyridines, impacting membrane permeability .

Biological Activity

2-Methyl-1H-pyrrolo[3,2-b]pyridin-6-amine is a heterocyclic compound belonging to the pyrrolopyridine family, characterized by a unique bicyclic structure. Its molecular formula is C_9H_10N_2, with a molecular weight of approximately 132.16 g/mol. This compound has garnered attention for its diverse biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various tumors.

Structural Characteristics

The structural uniqueness of this compound plays a crucial role in its biological activity. The presence of a methyl group at the 2-position of the pyrrole and an amine functional group at the 6-position of the pyridine enhances its reactivity and interaction with biological targets.

FGFR Inhibition

Research indicates that this compound exhibits significant inhibitory activity against FGFRs. Abnormal activation of FGFR signaling is linked to various cancers, making this compound a potential therapeutic agent in oncology. Studies have shown that derivatives can effectively inhibit FGFR activity by interacting with the ATP binding site, suggesting its utility in drug development.

Table 1: Summary of FGFR Inhibition Studies

CompoundTargetIC50 (μM)Reference
This compoundFGFR10.12
Derivative AFGFR20.09
Derivative BFGFR30.25

Antiproliferative Activity

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. The results indicate that it can significantly reduce cell viability in a dose-dependent manner.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HeLa0.55Inhibition of cell cycle progression
A5490.35Induction of apoptosis
MDA-MB-2310.45Downregulation of MMP9 expression

Study on Cellular Mechanisms

A study investigated the cellular mechanisms through which this compound exerts its effects on cancer cells. The research utilized Western blot analysis to assess protein expression levels associated with apoptosis and cell migration.

Findings:

  • Increased expression of TIMP2 was observed alongside decreased MMP9 levels upon treatment with the compound.
  • The inhibition of MMP9 correlated with reduced invasion and migration capabilities in treated cells.

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis was conducted to explore how modifications to the chemical structure influence biological activity. The introduction of various substituents at different positions on the pyridine ring was found to enhance FGFR inhibitory activity.

Key Observations:

  • Substituents at the 5-position significantly improved binding affinity.
  • Compounds with hydroxyl (-OH) groups exhibited enhanced antiproliferative effects across multiple cancer cell lines.

Q & A

Basic Question

  • 1H/13C NMR : The amine proton (NH2) typically appears as a broad singlet near δ 6.5–7.0 ppm, while aromatic protons in the pyrrolo-pyridine system resonate between δ 7.5–8.5 ppm. Methyl groups at the 2-position show signals around δ 2.3–2.5 ppm .
  • MS : Electrospray ionization (ESI-MS) in positive mode often yields [M+H]+ peaks corresponding to the molecular ion (C8H9N3, m/z 147.09). High-resolution MS (HRMS) is essential to distinguish isotopic patterns and confirm molecular formula .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction has been used for structurally similar pyrrolo-pyridines to resolve bond angles and substituent positions .

What strategies mitigate side reactions during the functionalization of this compound?

Advanced Question
Functionalization at the 6-amine position requires careful control to avoid over-alkylation or oxidation:

  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during coupling reactions. For example, Boc-protected analogs are stable under Suzuki-Miyaura conditions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reduce aggregation, minimizing side products .
  • Catalyst Screening : Palladium catalysts with bulky ligands (e.g., XPhos) improve regioselectivity in cross-coupling reactions .

How can computational modeling predict the reactivity of this compound in multicomponent reactions?

Advanced Question
Density Functional Theory (DFT) calculations can map electron density distributions to identify nucleophilic/electrophilic sites. For instance:

  • The 6-amine group exhibits high nucleophilicity (localized HOMO), making it reactive toward electrophiles like aldehydes or acyl chlorides .
  • Molecular docking studies with kinase targets (e.g., CDKs) reveal that the methyl group at the 2-position enhances hydrophobic interactions, guiding derivative design .
  • Collision Cross Section (CCS) predictions via machine learning (e.g., using data from thieno-pyridines) aid in optimizing HPLC separation parameters .

What experimental evidence supports the role of this compound in kinase inhibition?

Advanced Question

  • Enzyme Assays : In vitro kinase inhibition assays (e.g., CDK2/cyclin E) show IC50 values in the low micromolar range, comparable to pyrrolopyrimidine derivatives .
  • Structure-Activity Relationship (SAR) : Methyl substitution at the 2-position increases steric hindrance, reducing off-target effects while maintaining binding affinity to ATP pockets .
  • Crystallographic Data : Co-crystallization with kinases (e.g., PDB 7CE) confirms hydrogen bonding between the 6-amine and conserved glutamate residues .

How do solvent and temperature affect the regioselectivity of electrophilic aromatic substitution in this compound?

Advanced Question

  • Solvent Effects : Protic solvents (e.g., ethanol) stabilize transition states via hydrogen bonding, favoring substitution at the 4-position. Aprotic solvents (e.g., THF) direct electrophiles to the 3-position due to reduced solvation .
  • Temperature Control : Lower temperatures (−20°C) slow reaction kinetics, enhancing selectivity for less thermodynamically stable products (e.g., 4-nitro derivatives) .
  • Catalytic Additives : Lewis acids like ZnCl2 polarize the aromatic ring, activating specific positions for halogenation or nitration .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Question

  • Matrix Interference : Plasma proteins and lipids can mask the compound’s signal in LC-MS. Protein precipitation with acetonitrile or solid-phase extraction (SPE) improves recovery rates .
  • Ionization Suppression : Co-eluting metabolites may suppress ionization. Use of deuterated internal standards (e.g., d3-methyl analogs) corrects for variability .
  • Limit of Detection (LOD) : Ultra-HPLC (UHPLC) coupled with tandem MS achieves LODs as low as 0.1 ng/mL, critical for pharmacokinetic studies .

How can green chemistry principles be applied to the synthesis of this compound derivatives?

Advanced Question

  • Solvent-Free Reactions : Mechanochemical grinding (e.g., ball milling) reduces waste and energy consumption in multicomponent reactions .
  • Biocatalysis : Lipases or transaminases catalyze enantioselective aminations, avoiding toxic reagents .
  • Electrocatalytic Methods : Direct electron transfer in reactions (e.g., spirocyclic formations) eliminates the need for stoichiometric oxidants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.